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Executive Summary

Lomedeucitinib (also known as BMS-986322 and PF-06826647) is an investigational, orally
administered small molecule that acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2).[1]
TYK2 is a crucial intracellular enzyme that mediates the signaling of key pro-inflammatory
cytokines, most notably Interleukin-23 (IL-23). The IL-23 signaling pathway is a central driver in
the pathogenesis of various immune-mediated inflammatory diseases, including psoriasis and
inflammatory bowel disease (IBD). This technical guide provides an in-depth analysis of
Lomedeucitinib's mechanism of action within the I1L-23 pathway, supported by available
guantitative data, detailed experimental protocols, and visual representations of the core
biological and experimental processes.

The IL-23 Signaling Pathway: A Key Driver of
Inflammation

The IL-23 pathway plays a pivotal role in the expansion and maintenance of T helper 17 (Th17)
cells, which are significant producers of pro-inflammatory cytokines such as IL-17 and IL-22.[2]
[3] Dysregulation of this axis is a hallmark of several autoimmune disorders.

The signaling cascade is initiated when the IL-23 cytokine, a heterodimer composed of p19 and
p40 subunits, binds to its cell surface receptor complex.[4] This receptor complex consists of
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two subunits: IL-12R[31 and the IL-23-specific receptor subunit, IL-23R. Upon ligand binding, a
conformational change occurs, bringing the intracellular domains of the receptor subunits into
close proximity. This allows for the trans-activation of two Janus kinase (JAK) family members
constitutively associated with the receptor chains: TYK2, which is associated with IL-12R[31,
and JAK2, which is associated with IL-23R.[4]

The activation of TYK2 and JAK2 initiates a downstream phosphorylation cascade. A key event
is the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[5][6][7]
Phosphorylated STAT3 (pSTAT3) molecules dimerize and translocate to the nucleus, where
they act as transcription factors, driving the expression of genes encoding pro-inflammatory
cytokines like IL-17 and IL-22, as well as the gene for the IL-23R itself, creating a positive
feedback loop that amplifies the inflammatory response.[8]

Lomedeucitinib's Mechanism of Action: Selective
TYK2 Inhibition

Lomedeucitinib exerts its therapeutic effect by selectively inhibiting the kinase activity of
TYK2.[1] By binding to TYK2, Lomedeucitinib prevents its autophosphorylation and
subsequent activation, thereby blocking the entire downstream signaling cascade initiated by
IL-23. This inhibition of TYK2 prevents the phosphorylation and activation of STAT3, ultimately
leading to a reduction in the production of pathogenic cytokines like IL-17 and IL-22. The
racemate of Lomedeucitinib has been shown to have a significant inhibitory effect on IFNa
production, which is downstream of the IL-12/TYK2 pathway, with an IC50 of 0.047 uM.[9]
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Mechanism of Action of Lomedeucitinib in the IL-23 Signaling Pathway
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Quantitative Data on Lomedeucitinib
In Vitro Activity

While a direct IC50 value for Lomedeucitinib's inhibition of TYK2 kinase activity is not publicly
available, the racemic mixture of Lomedeucitinib has demonstrated an IC50 of 0.047 uM for
the inhibition of IFNa production, a process dependent on the IL-12/TYK2 signaling pathway.[9]

Clinical Efficacy in Plaque Psoriasis

A phase 2b, randomized, double-blind, placebo-controlled study evaluated the efficacy and
safety of Lomedeucitinib (PF-06826647) in participants with moderate-to-severe plaque
psoriasis.[10][11]

Table 1: Key Efficacy Endpoints at Week 16[10][11]

Lomedeucitinib 200 Lomedeucitinib 400

Endpoint Placebo . .
mg (once daily) mg (once daily)

PASI 90 Response

33.0% (p=0.0004 46.5% (p<0.0001
Rate (%) (p ) (p )

PASI 75 Response
Rate (%)

13.3% 46.7% 73.2%

PASI 100 Response
Rate (%)

sPGA 0/1
(clear/almost clear) 7.2% 53.6%

(%)

P-values are in comparison to placebo.

Table 2: PASI 75 and sPGA 0/1 Response Rates from a Meta-Analysis[12]
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Deucravacitinib .
Outcome o . Apremilast Placebo
(similar TYKZ2i)

PASI 75 Response
Rate (%)

53.6% - 58.7% 35.1% - 40.2% 9.4% - 12.7%

sPGA 0/1 Response
Rate (%)

50.3% - 53.6% 32.1% - 34.3% 7.2% - 8.6%

Clinical Development in Inflammatory Bowel Disease

Phase 2 studies of the selective TYK2 inhibitor deucravacitinib in both ulcerative colitis
(LATTICE-UC) and Crohn's disease (LATTICE-CD) did not meet their primary efficacy
endpoints.[13][14][15] These outcomes may impact the future development of Lomedeucitinib
for IBD indications.

Experimental Protocols
In Vitro TYK2 Kinase Inhibition Assay (ADP-Glo™
Format)

This protocol outlines a method to determine the IC50 value of a TYK2 inhibitor like
Lomedeucitinib.[16]

Objective: To measure the amount of ADP produced during the TYK2 kinase reaction as an
indicator of enzyme activity and its inhibition.

Materials:

e Recombinant human TYK2 enzyme

TYK2 substrate (e.g., a synthetic peptide)

e ATP

Lomedeucitinib (or other test inhibitor)

ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
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Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCI2, 0.1 mg/ml BSA)

White, opaque 96- or 384-well plates

Procedure:

Prepare serial dilutions of Lomedeucitinib in DMSO, then dilute further in assay buffer.
In the assay plate, add the diluted Lomedeucitinib or vehicle control (DMSO).

Add the TYK2 enzyme and substrate solution to each well.

Initiate the kinase reaction by adding ATP.

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
Incubate for 40 minutes at room temperature.

Add Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-based
reaction that generates a luminescent signal. Incubate for 30-60 minutes at room
temperature.

Measure the luminescence using a plate-reading luminometer.

Calculate the percent inhibition for each Lomedeucitinib concentration and determine the
IC50 value using a suitable curve-fitting software.
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Workflow for In Vitro TYK2 Kinase Inhibition Assay
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In Vitro TYK2 Kinase Inhibition Assay Workflow
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Cell-Based IL-23 Signaling Inhibition Assay (Luciferase
Reporter)

This assay measures the ability of Lomedeucitinib to inhibit IL-23-induced gene expression in
a cellular context.[4][17][18]

Objective: To quantify the inhibition of IL-23-mediated reporter gene expression in a genetically
engineered cell line.

Materials:

IL-23 responsive reporter cell line (e.g., engineered to express IL-23R and a STAT3-driven
luciferase reporter)

o Cell culture medium and supplements

e Recombinant human IL-23

* Lomedeucitinib

o Luciferase assay reagent (e.g., Bio-Glo™)

o White, clear-bottom 96-well cell culture plates

Procedure:

o Seed the reporter cells in the 96-well plate and allow them to adhere overnight.

* Prepare serial dilutions of Lomedeucitinib in cell culture medium.

e Pre-incubate the cells with the diluted Lomedeucitinib or vehicle control for 1-2 hours.
» Stimulate the cells with a pre-determined concentration of IL-23 (e.g., EC80).
 Incubate for a specified period (e.g., 6 hours) to allow for reporter gene expression.

o Equilibrate the plate to room temperature.
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e Add the luciferase assay reagent to each well to lyse the cells and initiate the luminescent
reaction.

e Incubate for 5-10 minutes at room temperature.
o Measure the luminescence.

o Determine the IC50 value of Lomedeucitinib for the inhibition of IL-23 signaling.

STAT3 Phosphorylation Assay (Flow Cytometry)

This protocol assesses the direct downstream effect of TYK2 inhibition on its primary substrate,
STAT3.[19]

Objective: To measure the inhibition of IL-23-induced STAT3 phosphorylation in primary cells or
cell lines.

Materials:

Human peripheral blood mononuclear cells (PBMCSs) or a relevant cell line (e.g., NK-92)
e Recombinant human IL-23

* Lomedeucitinib

o Fixation and permeabilization buffers

o Fluorescently labeled anti-pSTAT3 antibody

e Flow cytometer

Procedure:

e Culture PBMCs or the chosen cell line under standard conditions.

e Pre-incubate the cells with a serial dilution of Lomedeucitinib or vehicle control for 1-2
hours.

o Stimulate the cells with IL-23 for a short period (e.g., 15-30 minutes).
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Fix the cells to preserve the phosphorylation state.

Permeabilize the cells to allow antibody entry.

Stain the cells with the fluorescently labeled anti-pSTAT3 antibody.

Analyze the cells using a flow cytometer to quantify the level of pSTAT3 in response to 1L-23
and its inhibition by Lomedeucitinib.

Quantitative PCR for IL-17 and IL-22 Gene Expression

This method quantifies the effect of Lomedeucitinib on the expression of key downstream pro-
inflammatory cytokines.[20][21][22][23]

Objective: To measure the change in IL-17 and IL-22 mRNA levels in response to I1L-23
stimulation and its inhibition by Lomedeucitinib.

Materials:

Human PBMCs or Th17-differentiated CD4+ T cells

¢ Recombinant human IL-23

e Lomedeucitinib

o RNA extraction kit

o CcDNA synthesis kit

e gPCR master mix

e Primers for IL-17A, IL-22, and a housekeeping gene (e.g., GAPDH, HPRT)

e Real-time PCR instrument

Procedure:

o Culture and treat the cells with Lomedeucitinib and/or IL-23 as described in the previous
protocols.
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 Isolate total RNA from the cells.
o Synthesize cDNA from the extracted RNA.

o Perform real-time quantitative PCR using primers for IL-17A, 1L-22, and the housekeeping
gene.

e Analyze the data using the AACt method to determine the relative fold change in gene
expression.

Conclusion

Lomedeucitinib is a selective TYK2 inhibitor that effectively targets the 1L-23 signaling
pathway, a key driver of inflammation in several autoimmune diseases. By blocking the
activation of TYK2, Lomedeucitinib prevents the downstream phosphorylation of STAT3 and
the subsequent production of pro-inflammatory cytokines IL-17 and IL-22. Clinical data in
psoriasis have demonstrated significant efficacy, supporting its potential as a novel oral
therapy. The detailed experimental protocols provided herein offer a framework for the
continued investigation and characterization of Lomedeucitinib and other TYK2 inhibitors in
the context of IL-23-mediated pathologies. Further research will be crucial to fully elucidate its
therapeutic potential across a range of immune-mediated diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Lomedeucitinib's Role in the IL-23 Signaling Pathway: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12381395#lomedeucitinib-s-role-in-il-23-signaling-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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